
6-(Dimethylamino)hexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)hexan-2-ol is a chemical compound that can be synthesized through the amination of 1,6-hexanediol. This compound is related to the field of surfactants and has been studied for its potential applications in various industrial processes, including surfactant-enhanced remediation (SER) .
Synthesis Analysis
The synthesis of this compound, referred to as aminol, can be achieved by reacting 1,6-hexanediol with dimethylamine. This reaction has been studied using alumina-supported copper as a catalyst in a continuous fixed-bed reactor at atmospheric pressure. The process yields a high selectivity for aminol at temperatures around 180°C, with a significant decrease in the formation of the byproduct, 1,6-bis(N,N-dimethylamino)-hexane (diamine), at this temperature. The selectivity for diamine increases with temperature, indicating that it is a secondary product formed from aminol .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, the structure can be inferred from the synthesis process and the related compounds mentioned. The compound consists of a hexan-2-ol backbone with a dimethylamino group attached to the sixth carbon atom. This structure is likely to influence its physical and chemical properties, as well as its reactivity with other substances .
Chemical Reactions Analysis
The chemical reactions involving this compound primarily include its formation through the amination of 1,6-hexanediol. The selectivity of the reaction can be influenced by the reaction temperature and the ratio of dimethylamine to 1,6-hexanediol. The formation of diamine as a secondary product suggests that this compound can undergo further amination under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, its behavior in mixed micellar and interfacial systems has been studied. It has been shown to interact with various surfactants, including cationic, anionic, and nonionic types, in aqueous media. These interactions have been characterized by parameters such as critical micelle concentration (cmc), surface excess concentration, and minimum area per molecule. The study of these properties is essential for applications in surfactant mixtures, particularly for the remediation of soils and aquifers contaminated by hydrophobic organic compounds .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Potential
Non-aggregated axially disubstituted silicon phthalocyanines, synthesized using a derivative closely related to 6-(Dimethylamino)hexan-2-ol, exhibit significant DNA cleavage and show promising cytotoxic/phototoxic effects against human neuroblastoma cell lines. These compounds present a low dark toxicity but excellent phototoxicity, highlighting their potential for photodynamic therapy applications (Barut et al., 2020).
Acid Recovery via Diffusion Dialysis
In the field of chemical engineering, derivatives of this compound have been utilized in the synthesis of novel anion exchange membranes for acid recovery processes. These membranes demonstrate good acid permeability, selectivity, and outstanding thermo-mechanical stability, indicating their effectiveness in enhancing acid recovery through diffusion dialysis (Irfan et al., 2018).
Novel Binding Modes in Chemistry
Research into the structure and synthesis of complexes involving derivatives of this compound has revealed unique binding modes, contributing to the understanding of metal-ligand interactions. Such studies provide insights into the synthesis of complexes with potential applications in catalysis and material science (Gaynor et al., 2002).
Enhancement in Suzuki–Miyaura Cross-Coupling Reactions
Hexa((dimethylamino)-methyl)-functionalized triphenylphosphine, a compound synthesized from this compound, has been applied to enhance the rate of Suzuki–Miyaura cross-coupling reactions. This use underscores the compound's role in facilitating more efficient and stable catalytic processes in organic synthesis (Snelders et al., 2008).
Transdermal Permeation Enhancers
Esters and amides of hexanoic acid substituted with a tertiary amino group in the terminal position, closely related to this compound, have shown activity as transdermal permeation enhancers. This application is critical in the development of more effective transdermal drug delivery systems, indicating the versatility of this chemical structure in pharmaceutical applications (Farsa et al., 2010).
Safety and Hazards
The safety information for 6-(Dimethylamino)hexan-2-ol indicates that it is a dangerous substance. It has hazard statements H227, H302, H315, H318, H335, which indicate that it is flammable, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
. It’s also known as DMHA or Octodrine. The compound was first synthesized in the early 1940s and had a brief period of use as a nasal decongestant.
If you’re interested in the general properties of alcohols, which 6-(Dimethylamino)hexan-2-ol is a type of, they contain an extremely polar covalent O-H bond. The electrons in this bond are strongly drawn towards the oxygen giving it a partial negative charge (delta-) while the electrons are drawn away from the hydrogen giving is a partial positive charge (delta+). This polar character leads to an interaction between alcohol molecules where the positively polarized hydrogen of one alcohol molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different alcohol molecule. This creates a type of intramolecular attraction called “hydrogen bonding” .
Eigenschaften
IUPAC Name |
6-(dimethylamino)hexan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-8(10)6-4-5-7-9(2)3/h8,10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLDMHNERXSHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2545755.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)
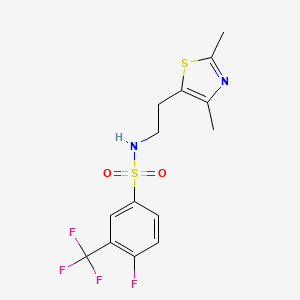
![N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2545760.png)
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)
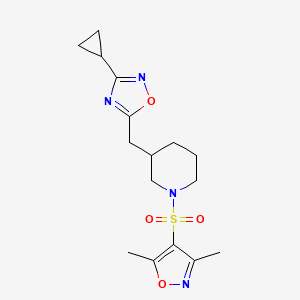
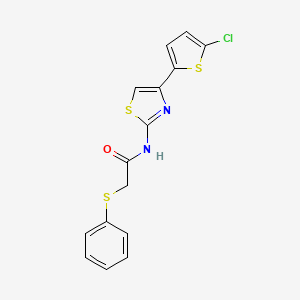
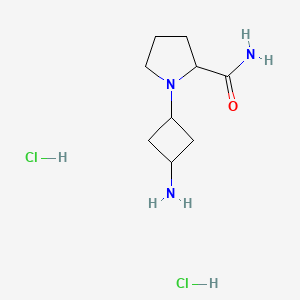
![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B2545766.png)

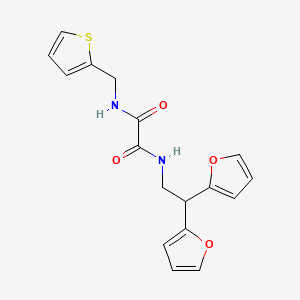

![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)
![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)